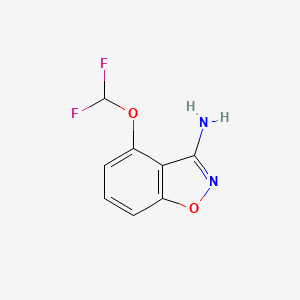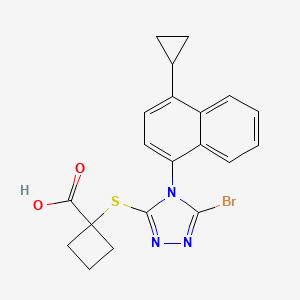
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a methoxyphenyl group, a methyl group, and a naphthyl group. The stereochemistry of the compound is denoted by the (S,S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzaldehyde with a suitable cyanide source, such as sodium cyanide, in the presence of a base like potassium carbonate. This reaction forms an intermediate compound.
Addition of Naphthyl Group: The intermediate is then subjected to a Friedel-Crafts acylation reaction with 1-naphthyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the naphthyl group.
Stereoselective Reduction: The resulting compound undergoes a stereoselective reduction using a chiral reducing agent, such as (S)-2-methyl-2-butanol, to obtain the desired (S,S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,R)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid: The racemic mixture containing both (S,S) and (R,R) enantiomers.
2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid derivatives: Compounds with modifications to the cyano, methoxy, or naphthyl groups.
Uniqueness
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid is unique due to its specific (S,S) stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C22H19NO3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C22H19NO3/c1-22(14-23,21(24)25)20(18-11-5-6-13-19(18)26-2)17-12-7-9-15-8-3-4-10-16(15)17/h3-13,20H,1-2H3,(H,24,25)/t20-,22+/m0/s1 |
Clé InChI |
OLFLGDVJYKREPU-RBBKRZOGSA-N |
SMILES isomérique |
C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)O |
SMILES canonique |
CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8441995.png)
![7-[2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid](/img/structure/B8442005.png)



![Dimethyl-[2-(4-nitro-indazol-1-yl)-ethyl]-amine](/img/structure/B8442023.png)
![8-cyclopropyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8442030.png)
